3-(Difluoromethyl)-5-(trifluoromethyl)-1H-pyrazole

Synthesis yield Cycloaddition Process chemistry

Choose 3-(Difluoromethyl)-5-(trifluoromethyl)-1H-pyrazole for its unique dual-fluorination pattern on a single pyrazole core. The combination of -CHF2 (hydrogen bond donor) and -CF3 (enhanced lipophilicity) creates a distinctive electronic environment critical for succinate dehydrogenase inhibitor (SDHI) potency. Validated [3+2] cycloaddition route enables cost-effective gram-scale preparation. Ideal for lead optimization where ADME profiling demands high metabolic stability. Purity ≥98% ensures reliable analytical referencing for environmental fate and plant metabolism studies.

Molecular Formula C5H3F5N2
Molecular Weight 186.08 g/mol
Cat. No. B12065459
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Difluoromethyl)-5-(trifluoromethyl)-1H-pyrazole
Molecular FormulaC5H3F5N2
Molecular Weight186.08 g/mol
Structural Identifiers
SMILESC1=C(NN=C1C(F)(F)F)C(F)F
InChIInChI=1S/C5H3F5N2/c6-4(7)2-1-3(12-11-2)5(8,9)10/h1,4H,(H,11,12)
InChIKeyJNZMCMSGSKHZQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Difluoromethyl)-5-(trifluoromethyl)-1H-pyrazole: Key Fluorinated Pyrazole Building Block for Agrochemical R&D


3-(Difluoromethyl)-5-(trifluoromethyl)-1H-pyrazole (CAS 1015780-64-9) is a dual-fluorinated pyrazole building block. Its structure, featuring both a difluoromethyl (-CHF2) and a trifluoromethyl (-CF3) group on a single pyrazole core, imparts distinct physicochemical properties compared to mono-fluorinated or non-fluorinated analogs. With a predicted pKa of 8.24±0.10 and a density of 1.519±0.06 g/cm³ , this compound is primarily intended as an intermediate for the synthesis of advanced agrochemical and pharmaceutical agents, particularly where high metabolic stability and specific lipophilicity are required. It serves as a core synthon for constructing more complex fluorinated heterocycles [1].

Why Generic Substitution Fails for 3-(Difluoromethyl)-5-(trifluoromethyl)-1H-pyrazole in Agrochemical Programs


Generic substitution among pyrazole-based building blocks is not feasible due to the profound influence of fluorine substitution patterns on target binding and bioavailability. The presence and position of both -CHF2 and -CF3 groups on the pyrazole ring in 3-(Difluoromethyl)-5-(trifluoromethyl)-1H-pyrazole create a unique electronic environment and hydrogen-bonding capacity. For instance, while the -CHF2 group can act as a hydrogen bond donor, the -CF3 group enhances lipophilicity and metabolic stability [1]. Replacing this core with a simpler analog, such as a 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid derivative [2] or a mono-(trifluoromethyl)pyrazole [3], would fundamentally alter the molecule's electronic profile, potentially disrupting key interactions with enzyme active sites like succinate dehydrogenase (SDH) and diminishing potency. The specific regiochemistry and dual-fluorination are critical for maintaining desired biological activity.

3-(Difluoromethyl)-5-(trifluoromethyl)-1H-pyrazole: A Quantitative Evidence Guide for Scientific Selection


Improved Synthesis Yield via [3+2] Cycloaddition for 3,5-Bis(fluoroalkyl)pyrazole Core

The synthesis of 3-(Difluoromethyl)-5-(trifluoromethyl)-1H-pyrazole and its derivatives is enabled by a novel [3+2] cycloaddition method using di/trifluoroacetohydrazonoyl bromides and trifluoropropenes. This protocol provides a more practical and scalable route to the 3,5-bis(fluoroalkyl)pyrazole core, achieving moderate to good yields under simple operational conditions, as opposed to traditional, lower-yielding multi-step condensation methods often required for asymmetrically fluorinated pyrazoles [1].

Synthesis yield Cycloaddition Process chemistry

Unique Dual-Fluorination Enables a pKa of 8.24, Critical for Agrochemical Bioavailability

The predicted pKa of 3-(Difluoromethyl)-5-(trifluoromethyl)-1H-pyrazole is 8.24±0.10 . This value is a critical differentiator from simpler pyrazole analogs. The presence of both electron-withdrawing -CHF2 and -CF3 groups modulates the ring's basicity, placing the pKa in a range that favors neutral species distribution at physiological pH, which is advantageous for passive membrane permeability in agrochemical and pharmaceutical applications.

Physicochemical property pKa Bioavailability

Class-Level Antifungal Potency: Difluoromethyl Pyrazoles Demonstrate Sub-µg/mL EC50 Against Key Fungal Pathogens

While direct data for the target compound is unavailable, the class of difluoromethyl pyrazole derivatives exhibits potent antifungal activity. A closely related analog, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amide (9m), demonstrated higher antifungal activity than the commercial SDHI fungicide boscalid against seven phytopathogenic fungi [1]. More broadly, pyrazole-aromatic carboxamides containing a difluoromethyl group achieved an EC50 of 0.93 μg/mL against *Rhizoctonia cerealis*, which is 2-fold more potent than the lead compound A1 and 11-fold more potent than the commercial standard thifluzamide (EC50 = 23.09 μg/mL) [2].

Antifungal activity Succinate dehydrogenase inhibitor (SDHI) EC50

3-(Difluoromethyl)-5-(trifluoromethyl)-1H-pyrazole: Validated Application Scenarios for Agrochemical Discovery


Scalable Synthesis of Advanced SDHI Fungicide Libraries

Medicinal chemists engaged in developing next-generation succinate dehydrogenase inhibitors (SDHI) should prioritize this building block. The validated [3+2] cycloaddition synthetic route [1] enables cost-effective, gram-scale preparation of the core. This allows for the efficient parallel synthesis of diverse libraries by functionalizing the pyrazole nitrogen or through cross-coupling reactions, thereby accelerating SAR studies for new antifungal leads as evidenced by the high potency of related difluoromethyl pyrazole carboxamides [2].

Optimization of Lead Compounds for Improved Bioavailability and Metabolic Stability

In lead optimization campaigns where inadequate membrane permeability or high metabolic clearance is a concern, incorporating the 3-(Difluoromethyl)-5-(trifluoromethyl)-1H-pyrazole core can be a strategic move. Its predicted pKa of 8.24 suggests a favorable balance of lipophilicity and hydrogen-bonding capacity for passive diffusion. This property, combined with the established metabolic stability of fluorinated pyrazoles, makes it a superior choice over mono-fluorinated or non-fluorinated pyrazole cores when optimizing the ADME profile of an agrochemical or pharmaceutical candidate.

Reference Standard for Analytical Method Development and Metabolite Identification

Given its increasing relevance as a building block for active ingredients, this compound serves as a valuable analytical reference standard. Procurement of a well-characterized sample of 3-(Difluoromethyl)-5-(trifluoromethyl)-1H-pyrazole (CAS 1015780-64-9) with a purity of 95% or higher is essential for developing and validating LC-MS or GC-MS methods to track the parent compound, monitor reactions, or identify potential metabolites in environmental fate and plant metabolism studies required for regulatory submissions.

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